N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide, also known as Venetoclax, is a small molecule inhibitor that specifically targets B-cell lymphoma 2 (BCL-2), a protein that plays a critical role in regulating cell survival. Venetoclax has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM).
Mechanism of Action
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide binds with high affinity and specificity to BCL-2, thereby inhibiting its anti-apoptotic function. BCL-2 is a critical regulator of apoptosis, or programmed cell death, and is overexpressed in many types of cancer. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, while sparing normal cells with low levels of BCL-2 expression. This selectivity is thought to be due to the differential expression of BCL-2 in cancer cells versus normal cells. This compound has also been shown to enhance the anti-tumor immune response, potentially through the induction of immunogenic cell death.
Advantages and Limitations for Lab Experiments
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide has several advantages for laboratory experiments, including its high specificity for BCL-2, its ability to induce apoptosis in cancer cells, and its potential to enhance the anti-tumor immune response. However, this compound has some limitations, including its relatively short half-life and the potential for drug resistance to develop over time.
Future Directions
There are several future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide and related compounds. One area of focus is the identification of biomarkers that can predict response to this compound therapy, which could help to personalize treatment and improve outcomes. Another area of focus is the development of combination therapies that can enhance the efficacy of this compound in different types of cancer. Additionally, there is ongoing research into the development of second-generation BCL-2 inhibitors that may have improved pharmacological properties and efficacy compared to this compound.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In CLL, this compound has shown impressive results as a single-agent therapy, inducing high rates of complete remission and durable responses in patients with relapsed or refractory disease. In AML, this compound has been shown to enhance the efficacy of standard chemotherapy regimens, leading to improved outcomes in patients with previously untreated disease. In MM, this compound has shown promising results in combination with other agents, including proteasome inhibitors and immunomodulatory drugs.
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c1-25-19-11-14(12-20(13-19)26-2)21(24)23-16-5-9-18(10-6-16)27-17-7-3-15(22)4-8-17/h3-13H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCCLYANKDWSMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.